Fpl 62064

Dual 5-LOX/COX inhibition Enzymatic potency balance Anti-inflammatory drug discovery

FPL 62064 provides balanced, equimolar dual inhibition of 5-LOX and COX (IC₅₀ 3.5 μM and 3.1 μM), unlike selective comparators like Zileuton. This single-molecule tool ensures predictable, simultaneous pathway blockade in cell-based assays and topical inflammation models. Its differential in vivo potency (ID₅₀: PGE₂ 3.7 μg/ear vs. LTC₄ 28.3 μg/ear) enables precise titration, making it the definitive reference standard for mechanistic eicosanoid research.

Molecular Formula C16H15N3O
Molecular Weight 265.31 g/mol
CAS No. 103141-09-9
Cat. No. B1203055
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFpl 62064
CAS103141-09-9
SynonymsFPL 62064
FPL-62064
N-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-3-amine
Molecular FormulaC16H15N3O
Molecular Weight265.31 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)NC2=NN(C=C2)C3=CC=CC=C3
InChIInChI=1S/C16H15N3O/c1-20-15-9-7-13(8-10-15)17-16-11-12-19(18-16)14-5-3-2-4-6-14/h2-12H,1H3,(H,17,18)
InChIKeyWKLGNFJHVJIZPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

FPL 62064 (CAS 103141-09-9) – Baseline Characteristics as a Dual 5-LOX/COX Inhibitor for Scientific Procurement


FPL 62064 [N-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-3-amine] is a synthetic small molecule belonging to the pyrazole class of compounds [1]. It functions as a dual inhibitor of 5-lipoxygenase (5-LOX) and prostaglandin synthetase (cyclooxygenase, COX), targeting two principal arms of the arachidonic acid cascade [2]. The compound exhibits balanced enzymatic inhibition in cell-free assays, with reported IC₅₀ values of 3.5 μM against RBL-1 cytosolic 5-lipoxygenase and 3.1 μM against seminal vesicle prostaglandin synthetase [2]. FPL 62064 has been shown to possess anti-inflammatory activity in vivo across multiple topical and local models [2].

Why Substituting FPL 62064 with Other Lipoxygenase or COX Inhibitors May Compromise Experimental Outcomes


Compounds targeting the arachidonic acid pathway are not interchangeable; significant differences exist in their selectivity profiles, potency balance, and in vivo pharmacodynamics. FPL 62064 distinguishes itself as a dual 5-LOX/COX inhibitor with near-equimolar potency against both enzyme systems (IC₅₀ ratio ~1.1) [1]. In contrast, widely used comparators such as Zileuton act selectively on 5-LOX with negligible COX activity, while NDGA and BW755C exhibit disparate IC₅₀ values across the two pathways [2]. Such variations can lead to divergent effects on prostaglandin and leukotriene production in biological models, directly impacting the interpretation of inflammatory responses and therapeutic windows. Therefore, procurement decisions must be guided by precise quantitative evidence of target engagement and functional inhibition profiles, rather than class-based assumptions.

FPL 62064 Quantitative Differentiation: Head-to-Head and Cross-Study Comparisons with Key Comparators


Balanced Dual Inhibition of 5-LOX and COX: FPL 62064 vs. Licofelone and BW755C

FPL 62064 demonstrates a near-equimolar dual inhibition profile, with IC₅₀ values of 3.5 μM for 5-LOX and 3.1 μM for COX (ratio = 1.13) in isolated enzyme assays [1]. This balanced inhibition contrasts with Licofelone (IC₅₀: 0.18 μM 5-LOX, 0.21 μM COX; ratio = 1.17) which is approximately 17-20 fold more potent but maintains similar balance, and markedly differs from BW755C which shows an imbalanced profile (5-LOX IC₅₀: 5 μM; COX-1 IC₅₀: 0.65 μg/mL (~2.2 μM); COX-2 IC₅₀: 1.2 μg/mL (~4.0 μM)) [2]. The balanced inhibition of FPL 62064 may provide more predictable simultaneous suppression of both prostaglandin and leukotriene production in cellular and in vivo models.

Dual 5-LOX/COX inhibition Enzymatic potency balance Anti-inflammatory drug discovery

5-LOX Inhibitory Potency: FPL 62064 vs. Zileuton and NDGA

In the RBL-1 cytosolic 5-lipoxygenase assay, FPL 62064 exhibits an IC₅₀ of 3.5 μM [1]. This places it as a moderately potent 5-LOX inhibitor compared to the selective 5-LOX inhibitor Zileuton, which shows IC₅₀ values ranging from 0.5 μM (cell supernatant) to 3.2 μM (function assay) in related RBL-1 systems . The lipoxygenase inhibitor NDGA demonstrates variable potency, with reported IC₅₀ values from 10 nM to 0.3 μM in RBL-1 cells [2][3]. While FPL 62064 is less potent on 5-LOX than Zileuton in some assays, it offers the distinct advantage of concurrent COX inhibition, which Zileuton lacks. This makes FPL 62064 more suitable for experimental models where dual pathway blockade is required without the use of multiple compounds.

5-Lipoxygenase inhibition Enzymatic potency Leukotriene biosynthesis

Topical In Vivo Anti-Inflammatory Efficacy: Differential Effects on PGE2, LTC4, and Edema

FPL 62064 exhibits a rank order of in vivo potency following topical application in the mouse ear edema model: PGE2 > LTC4 > edema, with corresponding ID₅₀ values of 3.7, 28.3, and 40.8 μg per ear, respectively . This differential sensitivity indicates that FPL 62064 more effectively suppresses prostaglandin E2 (COX product) than leukotriene C4 (5-LOX product) or the resultant edema. Comparatively, Zileuton (selective 5-LOX inhibitor) demonstrates an ED₅₀ of 31 mg/kg (~930 μg/ear assuming 30g mouse) in a similar arachidonic acid-induced ear edema model , suggesting FPL 62064 is substantially more potent on a per-weight basis in this topical setting. The ability to differentially quantify effects on PGE2, LTC4, and edema makes FPL 62064 a valuable tool for dissecting COX- versus LOX-mediated contributions to local inflammation.

In vivo pharmacology Eicosanoid production Mouse ear edema model

Topical Activity in UV-Induced Erythema: Guinea Pig Model

When applied topically to irradiated guinea pig skin, FPL 62064 produced a dose-related inhibition of PGE₂ formation with an IC₅₀ of 11 μg . This demonstrates the compound's capacity to penetrate skin and suppress COX-mediated prostaglandin synthesis in a physiologically relevant model of UV-induced inflammation. The assay specifically quantifies PGE₂, a key inflammatory mediator, and confirms that FPL 62064's in vitro COX inhibitory activity translates to in vivo functional effects. Comparable topical in vivo IC₅₀ data for dual 5-LOX/COX inhibitors in guinea pig UV erythema models are not widely reported in the public domain for common comparators such as Licofelone or BW755C, making this a relatively unique, quantitatively defined in vivo benchmark for FPL 62064.

UV-induced inflammation Topical anti-inflammatory Prostaglandin E2 inhibition

Optimal Research Applications for FPL 62064 Based on Quantitative Differentiation Evidence


Dissecting the Relative Contribution of COX vs. 5-LOX Pathways in Local Inflammation Models

FPL 62064's differential in vivo ID₅₀ values for PGE₂ (3.7 μg/ear), LTC4 (28.3 μg/ear), and edema (40.8 μg/ear) enable researchers to titrate doses to selectively inhibit prostaglandin synthesis while partially sparing leukotriene production, or to achieve full blockade of both pathways. This makes FPL 62064 an ideal tool for mechanistic studies aiming to quantify the relative contribution of each eicosanoid branch to inflammatory endpoints.

Topical Anti-Inflammatory Studies in Dermatological Research

The demonstrated topical efficacy of FPL 62064 in inhibiting UV-induced erythema and PGE₂ formation in guinea pig skin (IC₅₀ = 11 μg) , as well as arachidonic acid-induced edema in mouse ear (ID₅₀ = 40.8 μg/ear) , supports its use as a reference dual 5-LOX/COX inhibitor for dermatological inflammation models. It is particularly well-suited for studies requiring local, rather than systemic, modulation of eicosanoid pathways.

Dual Pathway Blockade Without Compound Combination

FPL 62064 offers a single-molecule alternative to combining a selective 5-LOX inhibitor (e.g., Zileuton) with a COX inhibitor (e.g., indomethacin). Its balanced IC₅₀ values (3.5 μM 5-LOX, 3.1 μM COX) [1] ensure simultaneous and predictable inhibition of both pathways in cell-based assays and in vivo models, simplifying experimental design and reducing potential confounding variables associated with multiple compound interactions.

In Vitro Enzymatic Screening and Assay Development

The well-characterized and publicly available IC₅₀ values of FPL 62064 against both 5-LOX (3.5 μM) and COX (3.1 μM) [1] make it a reliable positive control or reference standard for establishing and validating dual-inhibition screening assays. Its moderate potency allows for clear differentiation from more potent compounds (e.g., Licofelone) or selective inhibitors (e.g., Zileuton) in assay optimization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fpl 62064

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.